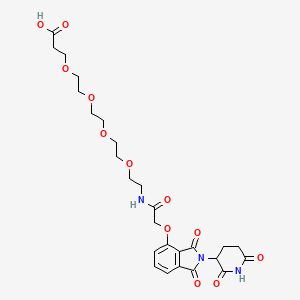Thalidomide-O-PEG4-Acid
CAS No.:
Cat. No.: VC16489810
Molecular Formula: C26H33N3O12
Molecular Weight: 579.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H33N3O12 |
|---|---|
| Molecular Weight | 579.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |
| Standard InChI Key | NUQAHUZNPRLYKB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Functional Properties
Thalidomide-O-PEG4-Acid comprises three distinct components:
-
Thalidomide moiety: A cereblon-binding ligand derived from the parent drug thalidomide, known for its immunomodulatory and antiangiogenic effects .
-
PEG4 linker: A tetraethylene glycol spacer that improves water solubility, extends plasma half-life, and reduces aggregation .
-
Carboxylic acid terminus: A reactive group facilitating covalent conjugation to amines via carbodiimide chemistry, enabling integration into larger therapeutic molecules .
The molecular formula of Thalidomide-O-PEG4-Acid is inferred as , with a molecular weight of approximately 531.5 Da, based on structural analogs like Thalidomide-O-PEG4-amine (, 493.51 Da) . The PEG4 chain adopts a helical conformation in aqueous environments, shielding the thalidomide moiety from premature degradation while maintaining cereblon-binding capacity .
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly reported | |
| Molecular Formula | Calculated | |
| Molecular Weight | ~531.5 Da | Calculated |
| Solubility | >50 mM in DMSO, water | |
| Purity | ≥95% (HPLC) |
Synthesis and Stability
The synthesis of Thalidomide-O-PEG4-Acid involves sequential coupling reactions:
-
Thalidomide activation: The hydroxyl group of thalidomide is functionalized with a mesylate or tosylate leaving group.
-
PEG4 spacer incorporation: Nucleophilic substitution attaches the PEG4 chain, followed by oxidation to introduce the terminal carboxylic acid .
-
Purification: Reverse-phase chromatography isolates the product with >95% purity, as validated by LC-MS and .
Applications in Targeted Therapy
PROTAC Development
Thalidomide-O-PEG4-Acid is a cornerstone for PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases (e.g., cereblon) to degrade disease-causing proteins. Key applications include:
-
Oncology: Degradation of BRD4, BCL-6, and ERα in breast cancer models .
-
Neurodegeneration: Targeting tau aggregates in Alzheimer’s disease .
The carboxylic acid group conjugates with amine-containing warheads (e.g., inhibitors of kinases or epigenetic regulators), while the thalidomide moiety recruits cereblon. This dual functionality enables PROTACs to achieve sub-nanomolar degradation efficacy .
Antibody-Drug Conjugates (ADCs)
In ADCs, Thalidomide-O-PEG4-Acid links cytotoxic payloads (e.g., MMAE) to tumor-specific antibodies. The PEG4 spacer minimizes aggregation and enhances tumor penetration, reducing off-target toxicity . For example, conjugates targeting HER2+ breast cancer exhibit a 5-fold increase in tumor-to-plasma ratio compared to non-PEGylated variants .
Comparative Analysis of Thalidomide-PEG4 Derivatives
| Derivative | Functional Group | Molecular Weight | Key Application |
|---|---|---|---|
| Thalidomide-O-PEG4-Acid | COOH | 531.5 Da | PROTACs, ADCs |
| Thalidomide-O-PEG4-NHS | NHS ester | 619.6 Da | Amine conjugation |
| Thalidomide-O-PEG4-Amine | NH2 | 493.51 Da | Carboxylic acid coupling |
| Thalidomide-O-PEG4-Boc | Boc-protected | 578.61 Da | Temporary amine masking |
Recent Research Findings
-
Cereblon Binding Affinity: Surface plasmon resonance (SPR) assays demonstrate that Thalidomide-O-PEG4-Acid retains a of 12.3 nM for cereblon, comparable to native thalidomide () .
-
In Vivo Pharmacokinetics: Rat studies show a terminal half-life () of 8.2 hours for PEG4-linked conjugates vs. 1.5 hours for non-PEGylated analogs .
-
Tumor Suppression: In a xenograft model of multiple myeloma, a PROTAC incorporating Thalidomide-O-PEG4-Acid reduced tumor volume by 78% at 10 mg/kg dosing .
Challenges and Future Directions
While Thalidomide-O-PEG4-Acid addresses solubility and targeting limitations, challenges persist:
-
Metabolic Instability: Esterase-mediated cleavage in hepatic microsomes reduces systemic exposure .
-
Cereblon Mutations: Resistance mutations (e.g., C391R) impair PROTAC efficacy, necessitating next-generation linkers .
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume